Product packaging for 3,7-Di-O-methylducheside A(Cat. No.:CAS No. 103-47-9)

3,7-Di-O-methylducheside A

Cat. No.: B089505
CAS No.: 103-47-9
M. Wt: 207.29 g/mol
InChI Key: MKWKNSIESPFAQN-UHFFFAOYSA-N
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Description

Historical Context of Good's Buffers and the Development of CHES

Before the 1960s, biological researchers had limited access to effective hydrogen ion buffers, often relying on those that were toxic or inefficient. wikipedia.orghopaxfc.com In 1966, American biochemist Dr. Norman E. Good and his colleagues addressed this issue by developing a series of zwitterionic buffers tailored for biological research. wikipedia.orghopaxfc.com These compounds, now known as "Good's Buffers," were selected based on a stringent set of criteria designed to ensure their suitability for biochemical systems. wikipedia.orginterchim.fr

The key criteria established by Good included:

pKa value between 6.0 and 8.0: To provide maximum buffering capacity at the near-neutral pH of most biological reactions. wikipedia.orghopaxfc.com

High water solubility: For ease of use in aqueous biological systems. wikipedia.orgbostonbioproducts.com

Membrane impermeability: To prevent the buffer from accumulating inside cells. wikipedia.orgpromegaconnections.com

Minimal salt and temperature effects: To ensure stable buffering under various experimental conditions. wikipedia.org

High chemical stability and resistance to enzymatic degradation. interchim.fr

Low interference: Including minimal binding of metal ions and low absorption of UV and visible light. interchim.frnih.gov

While most of the original buffers had pKa values between 6 and 8, the development of buffers with similar beneficial characteristics continued, expanding the available pH range. wikipedia.orghopaxfc.com CHES, along with compounds like CAPS and CAPSO, emerged from this later work, providing researchers with a reliable zwitterionic buffer for alkaline conditions while still adhering to the foundational principles established by Good. wikipedia.orgyacooscience.com

Significance of Zwitterionic Buffers in Biological and Chemical Systems

Because they are neutral yet contain charged groups, zwitterionic buffers are typically highly soluble in water but have low permeability across biological membranes. bostonbioproducts.compromegaconnections.comnih.gov This is crucial for many experiments as it prevents the buffer from interfering with intracellular processes. promegaconnections.com Their structure also minimizes reactivity with biomolecules and reduces their potential to form complexes with most metal ions, ensuring that the buffer does not interfere with the biological system under investigation. hbdsbio.comnih.govhbdsbio.com

Zwitterionic buffers provide excellent pH stability, effectively resisting changes in pH when small amounts of acid or base are added. solubilityofthings.comaatbio.com This is essential for processes that require stable and specific pH ranges, as even minor fluctuations can significantly impact enzymatic activity, protein stability, and metabolic functions. solubilityofthings.comsolubilityofthings.com The low ionic strength of buffers like CHES also minimizes interference with biological processes and enzymatic activities, allowing for more accurate and reliable experimental results. rpicorp.com

Overview of CHES's Broad Utility in Life Science Research

CHES is a versatile buffer used in a wide array of applications across biochemical, molecular biology, and molecular diagnostic research. hbdsbio.commoleculardepot.com Its ability to maintain a stable pH in the alkaline range (8.6-10.0) makes it particularly valuable for studying enzymatic processes that function optimally above physiological pH. hopaxfc.comhbdsbio.comaatbio.com

In biochemistry, CHES is frequently employed as a component in enzyme assay buffers to maintain an optimal alkaline environment for measuring enzymatic reactions. myskinrecipes.comrpicorp.com Many enzymes exhibit maximum activity in a specific pH range, and the 8.6-10.0 range of CHES is suitable for many such enzymes, ensuring their activity is fully realized. hbdsbio.comyacooscience.com For example, it has been used to study phosphodiesterase activity and has shown a high affinity for the iodoacetate binding site of liver alcohol dehydrogenase, protecting the enzyme from inactivation. yacooscience.combio-world.com

CHES is also valuable in protein purification and characterization. myskinrecipes.comsmolecule.com It is used as a buffer component in protein purification techniques like ion-exchange and affinity chromatography to ensure the integrity and functionality of the purified protein. myskinrecipes.comrpicorp.com Furthermore, CHES has proven effective in protein crystallization. smolecule.com In one study, transferring a protein that was prone to precipitation into a CHES buffer at pH 9.25 significantly improved its solubility and dramatically increased the success rate of crystallization, leading to the production of high-resolution crystals. nih.govosti.gov

In the field of molecular biology, CHES is utilized in applications involving nucleic acids. myskinrecipes.comrpicorp.com It has been used as a buffer for DNA digestion and the labeling of 2′-deoxyadenosine 3′-monophosphate. hbdsbio.commoleculardepot.com

A significant application of CHES is in electrophoresis, particularly capillary electrophoresis. hopaxfc.comyacooscience.comhbdsbio.com It can be used as both a sample and a running buffer, where it provides a stable pH environment. hopaxfc.comhbdsbio.com Its low conductivity does not interfere with the electrophoretic process, which helps to improve the separation efficiency of samples. hbdsbio.com

Table 2: Applications of CHES in Life Science Research

Research Area Specific Application Rationale
Biochemical Research Enzyme Assays Provides stable alkaline pH (8.6-10.0) required for optimal activity of certain enzymes. myskinrecipes.comhbdsbio.com
Protein Purification Used in chromatography techniques to maintain protein stability and function. myskinrecipes.comrpicorp.com
Protein Crystallization Improves protein solubility and increases the success rate of crystal formation. nih.govosti.gov
Protein Stabilization Helps maintain the structural integrity of proteins during experiments. moleculardepot.com
Molecular Biology Research Capillary Electrophoresis Acts as a running and sample buffer, providing a stable pH with low conductivity for efficient separation. hopaxfc.comhbdsbio.com
Nucleic Acid Manipulation Used as a buffer in DNA digestion and labeling procedures. myskinrecipes.commoleculardepot.com
Molecular Diagnostics Diagnostic Assays Provides a stable and non-interfering buffering environment for assays involving enzymes and nucleic acids. hbdsbio.commoleculardepot.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3S B089505 3,7-Di-O-methylducheside A CAS No. 103-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylamino)ethanesulfonic acid
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InChI

InChI=1S/C8H17NO3S/c10-13(11,12)7-6-9-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,10,11,12)
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InChI Key

MKWKNSIESPFAQN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NCCS(=O)(=O)O
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Molecular Formula

C8H17NO3S
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Related CAS

3076-05-9 (mono-hydrochloride salt)
Record name CHES
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DSSTOX Substance ID

DTXSID7059274
Record name 2-(Cyclohexylamino)ethanesulfonic acid
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Molecular Weight

207.29 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name 2-(N-Cyclohexylamino)ethanesulfonic acid
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CAS No.

103-47-9, 134737-05-6, 68990-09-0
Record name 2-(Cyclohexylamino)ethanesulfonic acid
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Record name Ethanesulfonic acid, 2-(cyclohexylamino)-
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Record name 2-(cyclohexylamino)ethanesulphonic acid
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Record name 2-(CYCLOHEXYLAMINO)ETHANESULFONIC ACID
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Theoretical Frameworks of Ches As a Buffering Agent

Principles of pH Buffering in Biological and Chemical Systems

A buffer solution is a chemical solution that resists changes in pH when a small amount of a strong acid or base is added. wikipedia.org This capacity is crucial in a vast array of chemical applications and is fundamental to many biological processes, which are often highly pH-dependent. tuwien.ac.at The bicarbonate buffering system in blood is a prime example of a natural buffering system that maintains pH homeostasis. wikipedia.org

The effectiveness of a buffer is determined by its pKa, which is the negative logarithm of the acid dissociation constant (Ka). The optimal buffering capacity for a given buffer is at a pH equal to its pKa, and the useful buffering range is generally considered to be pKa ± 1. wikipedia.orgresearchgate.net CHES has a pKa value of approximately 9.3 to 9.5 at 25°C, making it an effective buffer in the pH range of 8.6 to 10.0. hopaxfc.comhbdsbio.combio-world.com This positions CHES as a suitable choice for biological and enzymatic reactions that require alkaline conditions, often above the physiological pH range. hbdsbio.comaatbio.com

Table 1: Properties of CHES Buffer
PropertyValue
Chemical Name 2-(N-Cyclohexylamino)ethanesulfonic acid
CAS Number 103-47-9
Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
pKa (25°C) 9.3 - 9.7
Useful pH Range 8.6 - 10.0
Appearance White crystalline powder

Zwitterionic Nature and its Impact on Buffering Capacity

The zwitterionic nature of CHES enhances its solubility in water while keeping its solubility in organic solvents minimal, which is a key criterion for a good biological buffer. hopaxfc.comchemicalbook.com Furthermore, the presence of both acidic and basic functional groups allows it to effectively buffer against both acid and base additions. bostonbioproducts.com The protonated amino group can donate a proton to neutralize added base, while the deprotonated form can accept a proton from an added acid, thus stabilizing the pH. This ability to both donate and accept protons is central to its buffering capacity within its effective pH range. solubilityofthings.com

Non-Coordinating Properties of CHES with Metal Ions

A critical feature of CHES and other Good's buffers is their low propensity to form complexes with metal ions. chemicalbook.comsciencing.comhbdsbio.com This "non-coordinating" nature is a significant advantage in many biological and biochemical experimental setups where metal ions play a crucial role. dojindo.com

Implications for Metal-Dependent Enzymatic Reactions

Many enzymes require metal ions as cofactors for their catalytic activity. nih.govnih.gov Buffering agents that chelate or strongly bind to these essential metal ions can inhibit enzymatic reactions, leading to inaccurate experimental results. sciencing.commdpi.com For instance, phosphate buffers are known to precipitate with many cations, which can interfere with cellular systems. mdpi.com

CHES, due to its chemical structure, exhibits minimal interference with metal ions. hbdsbio.com This ensures that the concentration of free metal ions in the solution remains available for the enzyme, allowing for a more accurate assessment of the enzyme's true activity. sciencing.comhbdsbio.com The use of a non-coordinating buffer like CHES is therefore critical when studying the kinetics and mechanisms of metal-dependent enzymes. nih.gov

Advantages in Solutions Containing Diverse Metal Ions

In complex biological systems or experimental solutions, multiple types of metal ions may be present. iupac.orgwikipedia.org Buffers with a high affinity for metal ions can disrupt the delicate balance of these ions, potentially affecting multiple cellular processes simultaneously. researchgate.netmdpi.com The non-coordinating nature of CHES makes it an ideal choice for such systems, as it helps to maintain a stable pH without significantly altering the speciation and availability of the various metal ions in the solution. hbdsbio.comhbdsbio.com This property is advantageous in applications such as protein purification and electrophoresis where maintaining the integrity of the biological sample is paramount. rpicorp.com While CHES has a low reactivity with most metal ions, it has been noted to have weak interactions with copper (Cu), lead (Pb), cadmium (Cd), and zinc (Zn). hopaxfc.comaatbio.com

Table 2: Comparison of Metal Ion Interaction of Buffers
Buffer TypeMetal Ion InteractionImplications for Experiments
Phosphate Forms precipitates with many cations (e.g., Ca2+, Mg2+)Can inhibit enzymatic reactions and alter ionic balance.
Tris Can interact with certain metal ions.May interfere with specific metal-dependent processes.
CHES (Good's Buffer) Low metal-binding capability; non-coordinating.Minimizes interference with metal-dependent enzymes and maintains metal ion availability.

Considerations of Ionic Strength in CHES-Buffered Systems

The ionic strength of a solution, a measure of the total concentration of ions, is a critical parameter in many biological experiments as it can influence electrostatic interactions between molecules. psu.edutue.nl For example, in protein studies, high ionic strength can affect protein solubility and stability. researchgate.netyoutube.com In techniques like capillary electrophoresis, the ionic strength of the buffer affects the separation and resolution of molecules. hbdsbio.comtue.nl

Methodological Applications of Ches in Advanced Biochemical and Molecular Studies

Application in Enzymology and Enzyme Activity Assays

The primary function of biochemical buffers in enzyme assays is to regulate and maintain a stable pH, ensuring that enzymes operate under optimal conditions for catalysis. hbdsbio.com Enzyme activity is highly dependent on pH, as it influences the ionization state of amino acid residues within the enzyme's active site. hbdsbio.com CHES is frequently employed in enzymology for its ability to provide a stable, alkaline environment required by many biological reactions. made-in-china.comhbdsbio.com

Many enzymes exhibit their maximum activity within a narrow, often alkaline, pH range. hbdsbio.com Deviations from this optimal pH can lead to significant loss of function. CHES buffer is an ideal choice for enzymatic reactions that require high pH values, providing a stable environment that ensures the enzyme's catalytic activity is maintained and fully utilized. hbdsbio.com By effectively resisting pH fluctuations, CHES helps researchers achieve more accurate and reproducible measurements of enzyme activity. hbdsbio.com

Certain biological processes involve enzymes that naturally function in environments with a pH significantly above the typical physiological range of ~7.4. hbdsbio.com CHES is essential for the in vitro study of these enzymatic processes. made-in-china.comhbdsbio.com Its buffering capacity in the pH 8.6 to 10.0 range allows researchers to create and maintain the specific alkaline conditions needed to investigate the activity, function, and kinetics of these enzymes, providing deeper insights into their adaptability and reaction mechanisms under non-physiological conditions. hbdsbio.com

Beyond facilitating enzyme activity, CHES is also used to investigate the stability of enzymes under alkaline conditions. A common method involves incubating an enzyme in a CHES buffer at a specific alkaline pH over a period of time and then measuring the remaining activity. mdpi.com For instance, in a study characterizing the lytic polysaccharide monooxygenase SdLPMO10A, the enzyme was incubated in a 20 mM CHES-NaOH buffer at pH 10.0 for durations ranging from 2 to 24 hours to determine its pH stability. mdpi.com Such experiments are crucial for understanding an enzyme's tolerance to alkaline environments and its suitability for various biotechnological applications.

CHES has been utilized as a buffer in activity assays for a diverse range of specific enzymes that function at high pH.

Mannanase (B13387028) : Biochemical suppliers list the use of CHES buffer for the determination of mannanase activity, indicating its application in this area of enzymology. moleculardepot.commade-in-china.comhbdsbio.comlabx.com

Carboxylesterases : Several studies on carboxylesterases have employed CHES buffer to characterize enzyme function at alkaline pH. For example, the optimal pH for a carboxylesterase from Escherichia coli (YjfP) was determined to be in the range of 7.6-9.0, and subsequent substrate saturation kinetics were performed in 20 mM CHES buffer at pH 8.6. karger.com In another study, the kinetic parameters for a novel carboxylesterase, EstSRT1, were determined using 50 mM CHES buffer at pH 9.0 with p-nitrophenyl butyrate (B1204436) as the substrate. nih.gov The optimal pH for the carboxylesterase EstU1 was also investigated using 50 mM CHES for the pH range of 8.5 to 10.0. asm.org

Phosphotriesterase (PTE) : CHES is a standard buffer for studying phosphotriesterase, an enzyme capable of detoxifying organophosphate nerve agents. Kinetic measurements for PTE variants are routinely conducted in 50 mM CHES buffer at pH 9.0. This standardized condition allows for the consistent evaluation of enzyme turnover number (kcat) and Michaelis constant (Km), facilitating the comparison of different enzyme mutants and their efficiency in hydrolyzing various substrates.

EnzymeSubstrateCHES Buffer ConditionsKinetic ParametersSource
Carboxylesterase (YjfP)p-Nitrophenyl esters20 mM, pH 8.6Substrate saturation kinetics performed karger.com
Carboxylesterase (EstSRT1)p-Nitrophenyl butyrate50 mM, pH 9.0Km = 160 µM, kcat = 1700 s-1 nih.gov
Phosphotriesterase (PTE) VariantsOrganophosphate substrates (e.g., paraoxon)50 mM, pH 9.0Steady-state kinetic constants determined karger.com

Utilization in Protein Research and Structural Biology

The stability of a protein's three-dimensional structure is paramount for its function. Buffers play a critical role in maintaining this structural integrity during purification, characterization, and crystallization experiments. moleculardepot.comhbdsbio.comlabx.com

CHES buffer is used as a component of protein stabilization strategies, particularly for proteins that are stable in alkaline environments. moleculardepot.comhbdsbio.comlabx.com By maintaining a constant pH above the physiological range, CHES can prevent pH-induced denaturation and aggregation. researchgate.net This is especially important in applications like protein crystallization, where a stable and homogenous protein solution is required to form high-quality crystals for structural determination. hbdsbio.com The selection of an appropriate buffer like CHES, which ensures pH stability in a protein's optimal range, is a critical step in improving the success rates of protein purification and subsequent structural and functional studies. researchgate.net

Enzyme/Protein TypeApplicationTypical CHES Buffer ConditionsSource
Lytic Polysaccharide Monooxygenase (SdLPMO10A)pH Stability Assay20 mM CHES-NaOH, pH 10.0 mdpi.com
Carboxylesterase (EstU1, EstSTR1)Optimal pH Determination50 mM CHES, pH 8.5 - 10.0 nih.govasm.org
Phosphotriesterase (PTE)Enzyme Kinetics50 mM CHES, pH 9.0 karger.com
Various ProteinsProtein Crystallization / StabilizationpH 8.6 - 10.0 hbdsbio.com

Protein Crystallization Methodologies

The zwitterionic buffer 2-[N-Cyclohexylamino]ethane sulfonic acid (CHES) has emerged as a valuable tool in the field of structural biology, particularly in the complex process of protein crystallization. Its unique physicochemical properties make it a versatile component in crystallization screens and optimization experiments, contributing significantly to the successful determination of macromolecular structures.

Role in Crystallization Solutions for Macromolecules

CHES is frequently incorporated into crystallization screening kits and solutions due to its buffering capacity in the alkaline pH range of 8.6 to 10.0. myskinrecipes.comwikipedia.org This pH range is often critical for inducing the supersaturation state required for protein crystallization. nih.gov The solubility of a protein is highly dependent on pH, and by maintaining a stable alkaline environment, CHES can help to reduce a protein's solubility in a controlled manner, a fundamental prerequisite for nucleation and crystal growth. mdpi.comnih.gov

Multi-buffer systems that include CHES are also utilized to sample a broad pH range without drastically altering the chemical composition of the crystallization cocktail. researchgate.net This allows for a more systematic exploration of crystallization conditions. For instance, a combination of citric acid, HEPES, and CHES can provide a nearly linear pH gradient from 4.0 to 10.0, enabling researchers to finely tune the pH to identify the optimal point for crystallization. researchgate.net

Furthermore, the choice of buffer can significantly influence the homogeneity and stability of a protein sample, which are critical factors for successful crystallization. photophysics.com CHES has been shown to be a suitable buffer for proteins that tend to precipitate in other common buffering agents. nih.gov By providing a stabilizing environment, CHES can prevent non-specific aggregation and promote the formation of well-ordered crystals. nih.gov

Impact on Protein Crystal Formation

The presence of CHES in a crystallization solution can have a direct and profound impact on the formation of protein crystals. In some cases, it has been the key component that led to the successful crystallization of otherwise recalcitrant proteins. For example, the protein AF2059 from Archaeoglobus fulgidus, which was known to precipitate in most buffers, was successfully crystallized after being exchanged into a buffer containing 100 mM CHES at pH 9.25. nih.gov This buffer exchange not only prevented precipitation but also significantly improved the success rate of crystallization, with 24 different conditions yielding crystals. nih.gov

The mechanism by which CHES influences crystal formation is multifaceted. It can affect the solubility of the protein, as mentioned previously, and also influence the interactions between protein molecules that are necessary for the formation of a crystal lattice. nih.gov The chemical nature of the buffer molecule itself can be a significant variable in the crystallization process. hamptonresearch.com

Application in X-ray Crystallography Studies (e.g., Protein Data Bank entries)

The utility of CHES in protein crystallization is evident from the numerous entries in the Protein Data Bank (PDB) where it was used as a buffering agent in the crystallization of macromolecules. nih.gov These structures, determined by X-ray crystallography, provide atomic-level insights into the function of proteins and are crucial for drug discovery and design. nih.gov

The analysis of PDB entries reveals that CHES has been employed in the crystallization of a diverse range of proteins. The presence of CHES in the crystallization conditions of these deposited structures underscores its importance in obtaining high-quality crystals suitable for diffraction experiments. hamptonresearch.comnih.gov The resolution of a crystal structure is directly correlated with the internal order of the crystal, and the use of an optimal buffer like CHES can contribute to achieving higher resolution data. nih.govproteinstructures.com

Below is a table showcasing examples of protein structures in the PDB that were crystallized using CHES buffer.

PDB IDProtein NameOrganismpH of CHES BufferResolution (Å)
1DBSDethiobiotin SynthetaseEscherichia coli9.01.80
1F9JTryptophan SynthaseSalmonella typhimurium9.52.30
1H5SAspartate ReceptorSalmonella typhimurium9.01.85
2J5FSnf7 core domainSaccharomyces cerevisiae9.52.40

This table is for illustrative purposes and represents a small sample of the many PDB entries where CHES was used.

Conformational Stability of Proteins in CHES-Buffered Environments

The conformational stability of a protein is a critical factor in its function and is a key consideration in biochemical and molecular studies. Buffers can significantly influence this stability, and CHES has been shown to provide a favorable environment for maintaining the native conformation of certain proteins. boomja.comacs.org

The stability of a protein is marginally maintained by a delicate balance of stabilizing and destabilizing interactions. nih.gov The physicochemical conditions of the medium, including pH and the chemical nature of the buffer, can perturb this balance. nih.gov CHES, by maintaining a stable pH in the alkaline range, can help to preserve the native structure of proteins that are optimally stable under these conditions.

The choice of buffer can impact protein stability through various mechanisms, including preferential exclusion from the protein's hydration shell and direct binding interactions. amazonaws.com While the specific interactions between CHES and various proteins are complex and not fully understood, empirical evidence suggests its utility in maintaining the conformational integrity of proteins during experiments. boomja.com The stability of a protein in a particular buffer is often assessed using techniques like differential scanning fluorimetry (DSF), which can rapidly screen various buffer conditions to identify those that enhance stability. photophysics.com

Molecular Docking Studies Involving CHES-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nutricion.org In the context of CHES, molecular docking studies can provide insights into how this buffer molecule might interact with a protein at the atomic level.

While CHES is generally considered a "Good's" buffer, meaning it is designed to have minimal interaction with biological macromolecules, some level of interaction is inevitable. hbdsbio.com Molecular docking simulations can help to characterize these potential interactions. For example, docking studies can predict whether CHES molecules are likely to bind to specific sites on a protein surface and the nature of these interactions (e.g., hydrogen bonds, electrostatic interactions). acs.org

Understanding these interactions is important because the binding of buffer molecules can potentially influence a protein's conformation and activity. nih.gov Although molecular docking has limitations, such as the rigid treatment of protein structures in some methods, it remains a valuable tool for generating hypotheses about CHES-protein interactions that can then be tested experimentally. acs.orgnih.gov

Role in Nucleic Acid Research

In addition to its applications in protein studies, CHES also finds utility in the field of nucleic acid research. It can be used as a buffer in various applications involving DNA and RNA, such as gel electrophoresis and enzymatic reactions. myskinrecipes.com

The alkaline pH range buffered by CHES can be advantageous for specific enzymatic reactions involving nucleic acids. Furthermore, it has been used in DNA digestion and the labeling of 2'-deoxyadenosine (B1664071) 3'-monophosphate. labx.commade-in-china.com

However, it is important to note that commercial preparations of CHES and other sulfonylethyl buffers can sometimes contain contaminants like oligo(vinylsulfonic acid) (OVS). OVS is a polyanionic mimic of RNA and can act as a potent inhibitor of RNA-binding proteins and enzymes. wikipedia.org This highlights the importance of using high-purity CHES in nucleic acid research to avoid potential experimental artifacts.

DNA Digestion Protocols

CHES is utilized as a buffering agent in enzymatic reactions, including DNA digestion protocols. hbdsbio.com The stability of pH is a critical factor in achieving optimal and reproducible results in restriction enzyme digests. neb.comneb.com Restriction endonucleases, the enzymes that cleave DNA at specific recognition sites, have stringent requirements for pH, ionic strength, and temperature to ensure their activity and specificity. neb.comnih.gov

While many restriction enzymes function optimally at physiological pH (around 7.5), some require higher pH values for optimal activity. CHES, with its pKa of approximately 9.3 at 25°C, provides a stable pH environment in the alkaline range, making it suitable for such enzymes. hbdsbio.com The general components of a restriction enzyme digest are the DNA substrate, the restriction enzyme, and a reaction buffer that provides the necessary salts and maintains the optimal pH. neb.com

Below is a table outlining the typical components of a generic restriction enzyme digestion reaction, where a buffer like CHES would be a key component of the 10x reaction buffer, particularly for enzymes requiring alkaline conditions.

ComponentTypical Concentration/AmountPurpose
DNA0.2 - 1 µgThe substrate to be cleaved.
10x Reaction Buffer1x final concentrationProvides the optimal pH (maintained by a buffer like CHES), salts (e.g., NaCl, MgCl2), and cofactors.
Restriction Enzyme1 - 10 unitsCatalyzes the cleavage of the DNA at its specific recognition site.
Nuclease-free WaterTo final volumeAdjusts the final reaction volume.
Interactive Data Table 1: Typical Components of a Restriction Enzyme Digestion

Labeling of Deoxyadenosine Monophosphate

The application of CHES extends to protocols for the labeling of 2'-deoxyadenosine 3'-monophosphate. hbdsbio.com This process is a fundamental technique in molecular biology, often employed in the study of DNA structure and function. Enzymatic labeling reactions, similar to DNA digestion, are highly dependent on stable pH conditions for optimal enzyme activity. CHES can provide the necessary alkaline environment for enzymes that catalyze the addition of a label (such as a radioactive or fluorescent tag) to the monophosphate.

Mitigation of Contaminant Oligo(vinylsulfonic acid) (OVS) Effects on RNA-binding Proteins

Research has identified oligo(vinylsulfonic acid) (OVS) as a potent, competitive inhibitor of RNase A and a contaminant in buffers containing sulfonylethyl groups, such as MES. researchgate.netraineslab.com This contamination can lead to the unintended inhibition of RNA-binding proteins, affecting experimental outcomes. The study that identified this issue also noted that other ethanesulfonic acid buffers, a family to which CHES belongs, were similarly found to inhibit RNase A, suggesting that OVS contamination may be a broader issue within this class of buffers. researchgate.net

The use of highly purified CHES, free from OVS contamination, can mitigate these inhibitory effects. By providing a buffering system devoid of this potent inhibitor, purified CHES ensures that the activity of RNA-binding proteins is not compromised by contaminants present in the buffer itself. This is particularly crucial in studies where the accurate assessment of RNA-protein interactions is essential.

Application in Electrophoresis Techniques

CHES is a frequently utilized buffer component in various electrophoresis techniques, particularly in capillary electrophoresis (CE). hopaxfc.com Its zwitterionic nature and buffering capacity in the alkaline range make it well-suited for the separation of proteins and peptides. researchgate.net

Capillary Electrophoresis Samples and Running Buffers

In capillary electrophoresis, the composition of the running buffer is a critical determinant of separation efficiency and resolution. nvkc.nl CHES is often used as a component of the running buffer, sometimes in combination with other buffering agents like Tris. nih.gov For instance, a Tris-CHES buffer has been shown to be effective in suppressing the adsorption of sodium dodecyl sulfate (B86663) (SDS) to polyethylene (B3416737) oxide (PEO) in capillary gel electrophoresis of proteins, thereby improving separation. nih.gov The running buffer carries the current and maintains a stable pH throughout the capillary, which in turn influences the electroosmotic flow (EOF) and the electrophoretic mobility of the analytes. nvkc.nl

Below is an example of a running buffer composition for single-cell capillary electrophoresis that includes CHES.

ComponentConcentration
TRIS25 mM
CHES25 mM
SDS20 mM
α-CD5 mM
Interactive Data Table 2: Example of a Tris-CHES Running Buffer for Capillary Electrophoresis nih.gov

Maintaining pH and Ionic Strength for Separation

The pH and ionic strength of the running buffer are two of the most important parameters in capillary electrophoresis, as they directly impact the charge of the analytes and the magnitude of the electroosmotic flow. nvkc.nl CHES, with its pKa of approximately 9.3, is effective at maintaining a stable pH in the alkaline range of 8.6 to 10.0. hbdsbio.com This is particularly important for the separation of proteins and peptides, as their net charge is highly dependent on the pH of the surrounding buffer. researchgate.net By maintaining a constant pH, CHES ensures that the charge state of the analytes remains consistent, leading to reproducible migration times and improved separation resolution. nvkc.nl

The ionic strength of the buffer, which is a function of the concentration and charge of the buffer ions, also plays a crucial role. mtc-usa.com Higher ionic strength buffers can reduce analyte-wall interactions but also lead to increased Joule heating, which can negatively affect separation efficiency. mtc-usa.com As a zwitterionic buffer, CHES can provide good buffering capacity at a relatively low ionic strength, which helps to minimize the generation of excessive heat. hopaxfc.com

Integration in Cell-Free Systems

Cell-free protein synthesis (CFPS) systems have become a valuable tool for the rapid production of recombinant proteins. nih.gov These systems rely on cell extracts that contain all the necessary machinery for transcription and translation. thermofisher.com The composition of the reaction buffer is critical for the efficiency of protein synthesis in these in vitro systems. nih.gov While common buffers used in CFPS include HEPES and Tris, the open nature of these systems allows for the customization of reaction conditions, including the buffer components. nih.govnih.gov

The ability to maintain a stable pH is a key function of the buffer in a CFPS reaction. The optimal pH for in vitro transcription and translation can vary, and CHES, with its alkaline buffering range, could potentially be used in CFPS systems where a higher pH is desired for protein folding, stability, or the activity of specific enzymes being synthesized. The compatibility of CHES with the core components of the transcription and translation machinery would be a key consideration for its integration into these systems.

Enhancing Functional Protein Production

The production of functional, correctly folded proteins is a cornerstone of biochemical and molecular research. The chemical environment, particularly pH, plays a critical role in this process. 2-[N-Cyclohexylamino]ethane sulfonic acid (CHES) is a biological buffer effective in the alkaline pH range of 8.6 to 10.0, which is optimal for the activity of many enzymes. hbdsbio.comhbdsbio.com Its use in protein production systems can significantly enhance the yield and functionality of recombinant proteins, particularly those requiring specific pH conditions for stability and proper folding. hbdsbio.comsmolecule.com

The unique properties of CHES make it a valuable tool in enzymatic reactions. hbdsbio.com Many enzymes exhibit their highest catalytic activity in alkaline environments, and CHES provides a stable pH, ensuring that the enzyme's activity is maximized, which can lead to improved reaction efficiency and higher yields of the desired protein product. hbdsbio.com Furthermore, CHES is classified as a non-coordinating buffer, meaning it does not form chelating complexes with metal ions that might be present in the solution. hbdsbio.com This characteristic is advantageous as it prevents interference with enzymatic reactions that rely on metal ions as cofactors. hbdsbio.comhbdsbio.com

The stability of a protein is also influenced by the buffer system used. Research has shown that the choice of buffer can impact the conformational stability of proteins. amazonaws.com The sulfonate group in CHES can influence protein stability; for instance, a study noted that the activity of an immobilized fusion protein was affected by CHES at a lower pH, but this effect was reversible, highlighting the buffer's interaction with the protein's conformational state. amazonaws.com In the context of protein refolding, CHES has been shown to be effective in achieving high final renaturation yields for certain proteins, such as recombinant human bone morphogenetic protein-2, although its efficiency in preventing aggregation during the process may be lower compared to other agents. smolecule.com

A crucial aspect of producing functional proteins, especially those destined for secretion or extracellular function, is the correct formation of disulfide bonds. nih.govnih.gov These bonds are covalent linkages between the thiol groups of cysteine residues and are vital for the structure and stability of many proteins. nih.govyoutube.com The formation of these bonds is an oxidative process that is highly pH-dependent. nih.gov Alkaline conditions, such as those maintained by CHES buffer, can facilitate the air oxidation of cysteine residues to form disulfide bonds, which is a method sometimes used in laboratory settings to promote proper protein folding. nih.gov By maintaining an optimal alkaline pH, CHES can create a favorable environment for the formation of native disulfide bonds, which is critical for the biological activity of the final protein product. nih.gov

Studies of Cell-Free Synthesized Proteins

Cell-free protein synthesis (CFPS) has become a powerful platform for rapid protein expression and for studying protein function and structure. nih.govspringernature.comnih.gov This system offers an open environment, allowing for direct manipulation of the reaction conditions, including the buffer composition. nih.gov The choice of buffer is critical in CFPS as it affects the efficiency of transcription and translation machinery, and the stability and solubility of the synthesized protein. mdpi.com

CHES is utilized in CFPS systems, particularly when the protein of interest requires an alkaline pH for its stability or functional activity. hbdsbio.com The ability to precisely control the pH with a buffer like CHES is a significant advantage of CFPS over in vivo expression systems. nih.govnih.gov This control is essential for producing proteins that may be toxic to living cells or that require specific conditions not easily achieved in a cellular environment. nih.gov

The open nature of CFPS allows for the addition of various components to the reaction mixture to aid in protein folding and functionality. springernature.com For proteins containing disulfide bonds, the oxidizing environment necessary for their formation can be established in a CFPS reaction. nih.govresearchgate.net The alkaline pH range provided by CHES can be conducive to the chemical oxidation needed for disulfide bond formation, thereby facilitating the production of correctly folded and active proteins. nih.gov

Research in CFPS often involves optimizing various components of the reaction mixture to maximize protein yield and quality. mdpi.comresearchgate.net This includes the calibration of buffer components. researchgate.net The use of CHES in these optimization studies allows researchers to investigate the impact of alkaline pH on the synthesis of specific proteins. The data from such studies can provide valuable insights into the conditions required for the optimal expression and folding of a target protein.

The following table illustrates hypothetical data from a cell-free synthesis experiment, demonstrating the effect of different buffers on the yield of a functional enzyme that is known to have higher stability at an alkaline pH.

Effect of Different Buffers on the Yield of a Functional Enzyme in a Cell-Free Protein Synthesis System
Buffer (50 mM)pHTotal Protein Yield (mg/mL)Functional Protein Yield (mg/mL)Relative Activity (%)
HEPES7.51.20.650
Tris-HCl8.51.10.873
CHES9.01.00.9595
CAPS10.00.80.788

Q & A

Q. How should CHES buffer solutions be prepared and standardized for enzymatic assays?

CHES buffer is typically prepared by dissolving the compound in ultrapure water to a final concentration of 100–200 mM. Adjust the pH to the desired value (8.6–10.0) using NaOH or HCl, and verify with a calibrated pH meter. For standardization, perform conductivity measurements or compare absorbance spectra to ensure no contaminants interfere with downstream assays. CHES’s high solubility (>100 mg/mL in water) and purity (>99%) make it suitable for sensitive enzymatic studies .

Q. What criteria justify selecting CHES over alternative buffers (e.g., CAPS, Glycine) for alkaline pH experiments?

CHES is optimal for pH 8.6–10.0 due to its pKa of 9.3 at 25°C, minimal metal ion chelation, and zwitterionic properties, which reduce interference with enzyme active sites. Unlike glycine, CHES lacks primary amine groups, minimizing nonspecific interactions in systems like fluorescence assays or protein crystallography. Validate buffer compatibility using control experiments to rule out inhibition or stabilization artifacts .

Q. What are the best practices for storing CHES to ensure long-term stability?

Store CHES as a dry, crystalline powder at room temperature in a sealed, desiccated container to prevent hydration. Prepared aqueous solutions are stable for up to 2 weeks at 4°C, but prolonged storage should be avoided due to potential microbial growth. For critical applications, filter-sterilize solutions (0.22 µm) and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How does CHES interact with alcohol dehydrogenase, and what strategies mitigate interference in kinetic assays?

CHES exhibits high affinity for the iodoacetate-binding site of liver alcohol dehydrogenase, potentially altering substrate accessibility. To mitigate interference:

  • Use competitive inhibitors (e.g., substrate analogs) to block CHES binding.
  • Compare kinetic parameters (Km, Vmax) across buffers (e.g., CAPS, AMPSO) to isolate buffer-specific effects.
  • Employ structural techniques (e.g., X-ray crystallography) to visualize CHES-enzyme interactions .

Q. How can researchers resolve discrepancies in fluorescence intensity data when using CHES in pH-dependent studies?

CHES’s buffering capacity is sensitive to ionic strength and temperature. If fluorescence data vary:

  • Standardize ionic strength using NaCl (e.g., 30–150 mM) to stabilize buffer performance.
  • Control temperature fluctuations (±0.5°C) with a thermostatted cuvette holder.
  • Validate pH post-experiment, as CHES’s pKa shifts slightly with temperature (−0.011 pH units/°C) .

Q. What advanced methods validate CHES’s compatibility with protein crystallography?

CHES can bind to protein pockets, as observed in γ-glutamyl cyclotransferase studies. To assess compatibility:

  • Perform differential scanning fluorimetry (DSF) to compare protein melting temperatures (Tm) in CHES vs. other buffers.
  • Use small-angle X-ray scattering (SAXS) to detect buffer-induced conformational changes.
  • Co-crystallize proteins with CHES and analyze electron density maps for occupancy .

Q. How do ionic strength and counterion selection impact CHES’s performance in electrophoretic applications?

High ionic strength (>200 mM) can compress CHES’s buffering range due to charge shielding. For electrophoresis:

  • Optimize buffer concentration (50–100 mM) to balance conductivity and resolution.
  • Use Tris-base for pH adjustment instead of NaOH to avoid sodium ion interference in native PAGE.
  • Validate migration patterns using internal standards (e.g., cytochrome c) .

Methodological Considerations

  • Buffer Validation: Always include a buffer-free control to identify CHES-specific effects.
  • Structural Studies: For crystallography, screen CHES at varying concentrations (5–50 mM) to avoid crystal lattice disruption .
  • Enzyme Assays: Pre-incubate enzymes with CHES for 10–15 minutes to equilibrate binding interactions before initiating reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.